Dehydro Felodipine Hydrochloride

Catalog No.
S1815624
CAS No.
M.F
C₁₈H₁₈Cl₃NO₄
M. Wt
418.7
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydro Felodipine Hydrochloride

Product Name

Dehydro Felodipine Hydrochloride

Molecular Formula

C₁₈H₁₈Cl₃NO₄

Molecular Weight

418.7

Synonyms

4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester Hydrochloride; H 152/37 Hydrochloride;

Dehydro Felodipine Hydrochloride is a chemical compound that serves as the primary metabolite of Felodipine, an antihypertensive medication belonging to the dihydropyridine class of calcium channel blockers. Its chemical formula is C18H17Cl2NO4C_{18}H_{17}Cl_{2}NO_{4}, and it is characterized by a molecular weight of 382.24 g/mol. Dehydro Felodipine is notable for its role in the pharmacokinetics of Felodipine, particularly in terms of its bioavailability and metabolic pathways. The compound has been studied for its potential therapeutic effects and interactions within biological systems .

, primarily involving oxidation and hydrolysis. As a metabolite of Felodipine, it can participate in further metabolic transformations that may affect its pharmacological activity. The compound's reactivity can be influenced by factors such as pH, temperature, and the presence of other chemical species in solution. Notably, it has been observed that Dehydro Felodipine can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

The biological activity of Dehydro Felodipine is closely linked to its parent compound, Felodipine. It exhibits calcium channel blocking properties, which contribute to its antihypertensive effects. Research indicates that Dehydro Felodipine may have a lower potency compared to Felodipine itself but still retains significant cardiovascular effects. Its action involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .

Dehydro Felodipine can be synthesized through various methods, primarily involving the metabolic conversion of Felodipine itself. The process typically includes:

  • Oxidation: Felodipine undergoes oxidative metabolism primarily in the liver, where cytochrome P450 enzymes facilitate the conversion to Dehydro Felodipine.
  • Hydrolysis: Subsequent hydrolytic reactions may further modify the structure of Dehydro Felodipine, impacting its biological activity.

Laboratory synthesis methods may also involve specific reaction conditions tailored to optimize yield and purity .

Interaction studies involving Dehydro Felodipine have highlighted its role in the pharmacokinetic profile of Felodipine. Notably, it has been found that co-administration with other drugs can alter the metabolism and efficacy of both Dehydro Felodipine and its parent compound. For instance:

  • With Verapamil: Co-administration may increase arrhythmogenic activities due to overlapping metabolic pathways.
  • Enzyme Inhibition: Compounds that inhibit cytochrome P450 enzymes can significantly affect the metabolism of Dehydro Felodipine, leading to altered plasma concentrations and potential side effects .

Dehydro Felodipine shares structural similarities with several other calcium channel blockers and dihydropyridine derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
NifedipineC17H18N2O6C_{17}H_{18}N_2O_6First-generation dihydropyridine; rapid onset of action
AmlodipineC20H25ClN2O5SC_{20}H_{25}ClN_2O_5SLong half-life; dual action on vascular smooth muscle
NicardipineC17H18N2O6C_{17}H_{18}N_2O_6Unique for its vasodilatory effects without reflex tachycardia
IsradipineC17H20N2O4C_{17}H_{20}N_2O_4Selective for peripheral vasculature

Uniqueness of Dehydro Felodipine

Dates

Modify: 2023-07-20

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